molecular formula C11H16N2O3S B2443742 Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate CAS No. 832106-18-0

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate

Cat. No. B2443742
CAS RN: 832106-18-0
M. Wt: 256.32
InChI Key: BXBMEMUCJVDNRO-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H16N2O3S . It has an average mass of 256.321 Da and a monoisotopic mass of 256.088165 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate”, can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .

Scientific Research Applications

  • Crystal Structure Analysis : Vasu et al. (2004) studied the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. They observed that its structure is composed of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the crystal structure being stabilized by intra- and intermolecular hydrogen bonds Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004.

  • Synthesis and Reactivity : Hajjem et al. (2010) reported on the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to insights into the cyclization mechanisms and the relative activities of the ester and imidate groups B. Hajjem, M. L. B. Khoud, B. Baccar, 2010.

  • Bis-Heterocyclic Monoazo Dyes Synthesis : Karcı (2012) explored the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring using ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate. This study highlights the importance of thiophene derivatives in dye synthesis and their solvatochromic behavior and tautomeric structures F. Karcı, F. Karcı, 2012.

  • Tumor-Selective Agents : Thomas et al. (2014) identified methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate as a prototype of tumor-selective agents. This compound showed preferential inhibition of the proliferation of various tumor cell lines, highlighting its potential in cancer research Joice Thomas, A. Jejcic, P. Vervaeke, R. Romagnoli, S. Liekens, J. Balzarini, W. Dehaen, 2014.

  • Mass Spectra Analysis : Klyba et al. (2019) investigated the electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates. This study contributes to understanding the fragmentation patterns and stability of molecular ions of thiophene derivatives L. V. Klyba, N. Nedolya, E. R. Sanzheeva, O. Tarasova, 2019.

  • Functionalization in Electrophilic Reactions : Yang et al. (2000) utilized methyl thiophene-2-carboxylate in electrophilic reactions promoted by samarium diiodide, demonstrating the utility of thiophene derivatives in synthesizing long-chain esters with remote functional groups Yang, Nandy, Selvakumar, Fang, 2000.

  • Synthesis of Azo-Dyes : Barabash et al. (2020) synthesized new thienylazo reagents using methyl thiophene-2-carboxylate derivatives. This study emphasizes the role of thiophene derivatives in developing new dyes with potential analytical applications O. Barabash, O. Ostapiuk, M. Shehedyn, Y. Ostapiuk, 2020.

properties

IUPAC Name

methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-5-13-10(14)8-6(2)7(9(12)17-8)11(15)16-3/h4-5,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBMEMUCJVDNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=C(S1)N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate

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